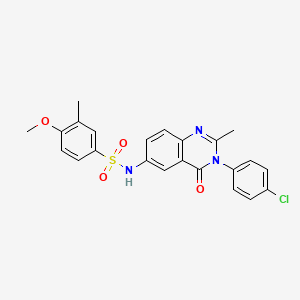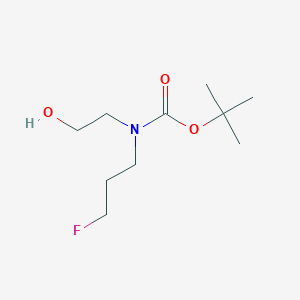![molecular formula C12H12F3NO4S B2692109 1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid CAS No. 1009665-11-5](/img/structure/B2692109.png)
1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, also known as 1-(2-Trifluoromethyl-benzenesulfonyl)-pyrrolidine-2-carboxylic acid, has a molecular weight of 323.29 and a molecular formula of C12H12F3NO4S . It is intended for research use only and not for diagnostic or therapeutic use .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12F3NO4S/c13-12(14,15)8-3-1-4-9(7-8)21(19,20)16-6-2-5-10(16)11(17)18/h1,3-4,7,10H,2,5-6H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a predicted melting point of 174.59°C and a predicted boiling point of approximately 465.7°C at 760 mmHg . The predicted density is approximately 1.5 g/cm3, and the predicted refractive index is n20D 1.54 .Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4S/c13-12(14,15)8-4-1-2-6-10(8)21(19,20)16-7-3-5-9(16)11(17)18/h1-2,4,6,9H,3,5,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXSYXMUHHKVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

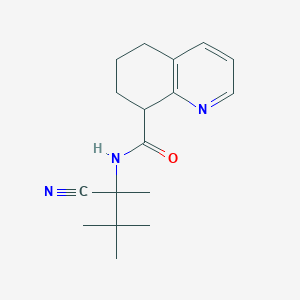

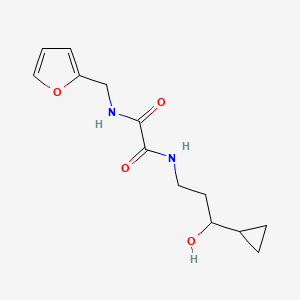
![2-(4-fluorophenyl)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2692032.png)
![acetic acid, tert-butyl N-{carbamimidoyl[4-(trifluoromethyl)phenyl]methyl}carbamate](/img/structure/B2692033.png)
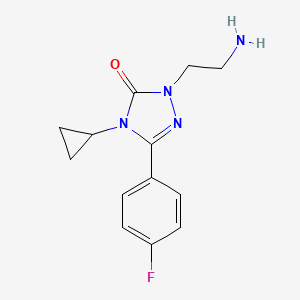
![4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
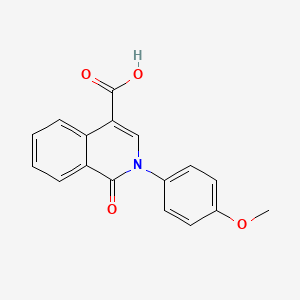
![4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2692039.png)

